molecular formula C16H15BrMgO B14894389 4-(2-Allylphenoxymethyl)phenylmagnesium bromide

4-(2-Allylphenoxymethyl)phenylmagnesium bromide

Cat. No.: B14894389
M. Wt: 327.50 g/mol
InChI Key: SBWDFHXZAHXJIT-UHFFFAOYSA-M
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Description

4-(2-allylphenoxymethyl)phenylmagnesium bromide, 0.25 M in tetrahydrofuran (THF), is an organomagnesium compound commonly used as a Grignard reagent in organic synthesis. Grignard reagents are pivotal in forming carbon-carbon bonds, making them essential tools in the synthesis of various organic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-allylphenoxymethyl)phenylmagnesium bromide typically involves the reaction of 4-(2-allylphenoxymethyl)bromobenzene with magnesium metal in the presence of THF as a solvent. The reaction is initiated by adding a small amount of iodine to activate the magnesium. The reaction proceeds as follows:

  • Dissolve 4-(2-allylphenoxymethyl)bromobenzene in THF.
  • Add magnesium turnings to the solution.
  • Introduce a small amount of iodine to initiate the reaction.
  • Stir the mixture at room temperature until the magnesium is fully consumed, forming the Grignard reagent.

Industrial Production Methods

Industrial production of Grignard reagents, including this compound, follows similar principles but on a larger scale. The process involves:

  • Using large reactors with precise temperature and pressure control.
  • Employing automated systems to add reagents and monitor the reaction progress.
  • Ensuring high purity of the final product through distillation and purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(2-allylphenoxymethyl)phenylmagnesium bromide undergoes various types of reactions, including:

    Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones) to form alcohols.

    Substitution Reactions: Can replace halides in organic compounds.

    Coupling Reactions: Forms carbon-carbon bonds with other organic halides.

Common Reagents and Conditions

    Carbonyl Compounds: Aldehydes and ketones are common reactants.

    Solvents: THF is the preferred solvent due to its ability to stabilize the Grignard reagent.

    Catalysts: Iodine is used to initiate the reaction.

Major Products

    Alcohols: Formed from the reaction with carbonyl compounds.

    Substituted Aromatics: Result from substitution reactions with organic halides.

Scientific Research Applications

4-(2-allylphenoxymethyl)phenylmagnesium bromide is widely used in scientific research due to its versatility:

    Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the modification of biomolecules for research purposes.

    Medicine: Utilized in the development of new drugs and therapeutic agents.

    Industry: Applied in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(2-allylphenoxymethyl)phenylmagnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers in organic molecules. The magnesium atom stabilizes the negative charge on the carbon, allowing it to react with various electrophiles, such as carbonyl compounds, to form new carbon-carbon bonds.

Comparison with Similar Compounds

Similar Compounds

    Phenylmagnesium Bromide: A simpler Grignard reagent used in similar reactions.

    4-(4-Morpholinylmethyl)phenylmagnesium Bromide: Another Grignard reagent with a morpholine group, used in different synthetic applications.

    4-(4-Dimethylaminophenyl)phenylmagnesium Bromide: Contains a dimethylamino group, offering different reactivity.

Uniqueness

4-(2-allylphenoxymethyl)phenylmagnesium bromide is unique due to its allylphenoxymethyl group, which provides distinct reactivity and selectivity in organic synthesis. This makes it valuable for creating complex molecules that are challenging to synthesize using other Grignard reagents.

Properties

Molecular Formula

C16H15BrMgO

Molecular Weight

327.50 g/mol

IUPAC Name

magnesium;1-(phenylmethoxy)-2-prop-2-enylbenzene;bromide

InChI

InChI=1S/C16H15O.BrH.Mg/c1-2-8-15-11-6-7-12-16(15)17-13-14-9-4-3-5-10-14;;/h2,4-7,9-12H,1,8,13H2;1H;/q-1;;+2/p-1

InChI Key

SBWDFHXZAHXJIT-UHFFFAOYSA-M

Canonical SMILES

C=CCC1=CC=CC=C1OCC2=CC=[C-]C=C2.[Mg+2].[Br-]

Origin of Product

United States

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